8-PIP-cAMP

描述

Contextualization of Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Pathways in Cellular Regulation

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating countless cellular functions. nih.gov Extracellular signals, such as hormones and neurotransmitters, bind to G protein-coupled receptors on the cell surface, leading to the activation of adenylyl cyclase, which in turn synthesizes cAMP from ATP. This increase in intracellular cAMP concentration triggers a signaling cascade primarily through the activation of two main downstream effectors: cAMP-dependent protein kinase (PKA) and the Exchange protein directly activated by cAMP (Epac). nih.govfrontiersin.org

The PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating a wide array of substrate proteins and thereby modulating their activity. This intricate signaling network governs processes as diverse as gene expression, metabolism, cell growth, and apoptosis.

Overview of Synthetic Cyclic Nucleotide Analogs as Tools in Signal Transduction Research

To unravel the complexities of cAMP signaling, researchers have developed a vast arsenal (B13267) of synthetic cyclic nucleotide analogs. These modified versions of cAMP and its counterpart, cyclic guanosine (B1672433) monophosphate (cGMP), possess altered biochemical properties that make them invaluable experimental tools. Key advantages of these analogs include increased resistance to degradation by phosphodiesterases (the enzymes that break down cyclic nucleotides), enhanced membrane permeability allowing them to enter cells more readily, and, most importantly, selectivity for specific downstream effectors. This selectivity enables researchers to activate or inhibit particular components of the signaling pathway, such as different isoforms of PKA or Epac, providing a more precise understanding of their individual roles.

Historical Perspective on the Discovery and Initial Characterization of 8-PIP-cAMP

The initial characterization of this compound as a site-selective cAMP analog was a significant advancement in the field. A pivotal study published in 1992 by Skalhegg and colleagues in the Journal of Biological Chemistry laid the groundwork for its use as a research tool. biolog.deresearchgate.net Their work demonstrated that modifications at the C8 position of the adenine (B156593) ring of cAMP, such as the addition of a piperidino group, could confer selectivity for the different isoforms of the PKA regulatory subunits. Specifically, this compound was shown to have a higher affinity for the RIα isoform of PKA compared to the RIIβ isoform. nih.gov This discovery provided researchers with a means to preferentially activate PKA type I over type II, opening up new avenues for investigating the distinct physiological roles of these two major PKA isozymes.

Current Academic Research Landscape of this compound: Key Areas of Investigation

The unique properties of this compound have led to its application in several key areas of academic research, most notably in cancer biology and neuroscience. Its ability to selectively modulate PKA activity has been instrumental in elucidating the role of this kinase in cell proliferation, differentiation, and apoptosis.

Key Research Areas:

Cancer Research: A significant body of research has focused on the potential of PKA-selective cAMP analogs, including this compound, to inhibit the growth of cancer cells. medchemexpress.com Studies have explored its mechanism of action in various cancer cell lines, often in combination with other analogs to achieve synergistic effects.

Neuroscience: The cAMP signaling pathway is crucial for a wide range of neuronal functions, including synaptic plasticity, learning, and memory. frontiersin.orgnih.govnih.gov this compound is utilized to investigate the specific roles of PKA isoforms in these processes.

Synergistic PKA Activation: A powerful application of this compound is its use in combination with other site-selective cAMP analogs to achieve synergistic and isozyme-specific activation of PKA. researchgate.net By pairing an analog that preferentially binds to site A of the PKA regulatory subunit (like this compound) with one that favors site B, researchers can achieve a much more potent and selective activation of either PKA type I or type II than with either analog alone.

Detailed Research Findings

The following tables summarize key data from academic research utilizing this compound.

PKA Isoform Selectivity of this compound

| Compound | RIα EC50 (nM) | RIIβ EC50 (nM) | Fold Selectivity (RIIβ/RIα) |

|---|---|---|---|

| cAMP | 36 | 18 | 0.5 |

| This compound | 1020 | 3950 | 3.9 |

This table demonstrates the preferential activation of the RIα isoform of PKA by this compound compared to the RIIβ isoform, as indicated by the lower EC50 value for RIα. Data is illustrative and based on findings in the literature. nih.gov

Synergistic Activation of PKA Type I

| Analog Combination | Target PKA Isoform | Observed Effect |

|---|---|---|

| This compound (Site A selective) + 2-Cl-8-HA-cAMP (Site B selective) | PKA Type I | Preferential activation of PKA Type I |

| This compound (Site A selective) + 6-MBC-cAMP (Site B selective) | PKA Type II | Preferential activation of PKA Type II |

This table illustrates how this compound can be paired with other cAMP analogs to achieve selective activation of different PKA isozymes. biolog.de

Effect of PKA-I Selective cAMP Analogs on Cancer Cell Growth

| Cell Line | Treatment | Effect |

|---|---|---|

| Leukemia Cells | Combination of PKA-I site A and site B selective analogs | Induction of apoptosis researchgate.net |

| Various Cancer Cell Lines | 8-Chloro-cAMP and PKA I-selective analogs | Inhibition of cancer cell growth through different mechanisms medchemexpress.com |

This table provides examples of the application of PKA-I selective cAMP analogs, a class to which this compound belongs, in cancer research.

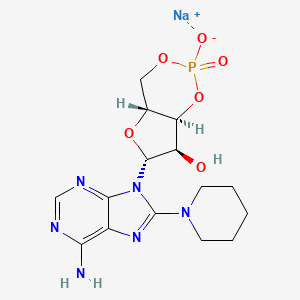

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N6O6P.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11;/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCWZMQKRRKCEF-ZBMQJGODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)[O-])O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)[O-])O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635494 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31357-06-9 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Receptor Selectivity of 8 Pip Camp

Selective Agonism of Protein Kinase A (PKA) by 8-PIP-cAMP

This compound functions as a selective agonist of PKA, a crucial enzyme in numerous cellular processes. This selectivity is attributed to its differential binding to the regulatory subunits of PKA.

Differential Binding Affinity to PKA Regulatory Subunit Isoforms (PKA RI and PKA RII)

This compound exhibits a high degree of selectivity for specific binding sites on the regulatory subunit isoforms of PKA, namely PKA RI (Type I) and PKA RII (Type II) researchgate.netahajournals.orgnih.gov. Research indicates that this compound preferentially binds to site A of the PKA Type I regulatory subunit (PKA RI) and to site B of the PKA Type II regulatory subunit (PKA RII) researchgate.netahajournals.orgnih.govmdpi.comnih.govresearchgate.netaacrjournals.org. While precise dissociation constants (Kd values) for this compound directly comparing its affinity to PKA RI and RII isoforms are not consistently reported in the available literature, its site selectivity profile underpins its utility in differentiating PKA isoform activation.

Site Selectivity Profile: Site A of PKA Type I and Site B of PKA Type II

The site selectivity of this compound is a defining characteristic. It is consistently reported to bind with high selectivity to site A of Protein Kinase A Type I (PKA RI) and site B of Protein Kinase A Type II (PKA RII) researchgate.netahajournals.orgnih.govmdpi.comnih.govresearchgate.netaacrjournals.org. This specific binding profile makes this compound a valuable probe for dissecting the roles of different PKA isoforms in cellular signaling.

Distinguishing this compound from Other cAMP-Mediated Effectors

The specificity of this compound for PKA pathways is further highlighted by its lack of interaction with other major cAMP effectors, such as Epac proteins.

Lack of Activation of Exchange Proteins Activated by cAMP (Epac) Pathways

A crucial aspect of this compound's selectivity is its inability to activate Exchange Proteins Activated by cAMP (Epac) pathways medchemexpress.com. This distinguishes this compound from other cAMP analogs that may activate both PKA and Epac. For instance, studies have shown that PKA-I activation, but not Epac activation (using Epac-selective analogs like 8-pCPT-2'-O-Me-cAMP), leads to increased CREB phosphorylation and promotes cystogenesis nih.gov. This demonstrates that this compound's effects are channeled specifically through PKA, without confounding activation of Epac.

Comparative Analysis with Pan-PKA Activators and Dual PKA/Epac Agonists

Unlike pan-PKA activators such as dibutyryl cAMP (Bt2cAMP or db-cAMP), which can cause the dissociation and activation of both PKA Type I (RIα/Cα) and PKA Type II (RIIα/Cα) holoenzymes, this compound offers a more targeted approach to PKA activation nih.govabcam.com. Similarly, this compound stands apart from dual PKA/Epac agonists like 8-(4-chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP), which can activate both Epac and PKA (though 8-CPT-cAMP may be significantly less potent for PKA activation compared to Epac) researchgate.netahajournals.orgnih.govmdpi.comabcam.comnih.govplos.orgbmbreports.orgbmbreports.org. The selective PKA agonism of this compound allows for a more precise investigation of PKA-specific roles in complex cellular signaling networks.

Synergistic PKA Activation Modalities with this compound

This compound is frequently employed in combination with other site-selective cAMP analogs to achieve synergistic and highly specific activation of either PKA Type I or PKA Type II. This synergistic approach leverages the distinct binding preferences of different analogs to fully activate a particular PKA isoform.

For instance, the combination of this compound (which binds to site A of RI) and 8-(6-aminohexyl)aminoadenosine-3',5'-cyclic monophosphate (8-AHA-cAMP), which binds to site B of RI, is highly effective in preferentially activating PKA Type I aacrjournals.orgabcam.combmbreports.orgoup.com. This synergistic activation has been observed to strongly affect processes such as T cell proliferation rndsystems.com.

Conversely, to achieve selective activation of PKA Type II, this compound (which binds to site B of RII) can be combined with N6-monobutyryl-cAMP (6-MBC-cAMP), an analog that selectively binds to site A of RII researchgate.net. This pairing allows for the targeted study of PKA Type II-mediated cellular responses aacrjournals.org.

The use of this compound in these synergistic combinations underscores its importance as a tool for dissecting the intricate and often non-redundant roles of PKA isoforms in various biological contexts.

Compound Information

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Cellular and Molecular Mechanisms of Action of 8 Pip Camp

Regulation of PKA Holoenzyme Dissociation and Catalytic Subunit Activation

The regulatory subunits of PKA possess two cooperative cAMP binding sites, designated as site A and site B. nih.govwikipedia.org 8-PIP-cAMP exhibits a notable site selectivity, preferentially binding to site A of PKA type I (RI) and site B of PKA type II (RII). nih.govnih.gov This differential binding affinity is crucial for its ability to selectively modulate PKA isoform activity.

The binding of cAMP or its analogs, including this compound, to the regulatory subunits of PKA induces specific conformational changes within these subunits. nih.govhmdb.caciteab.comguidetopharmacology.org These allosteric changes reduce the affinity of the regulatory subunits for the catalytic subunits, thereby initiating the process of holoenzyme dissociation. nih.govguidetopharmacology.org The characteristics of these binding sites and the resulting conformational changes have been extensively studied, revealing the intricate molecular dynamics underlying PKA activation. hmdb.ca

Following the conformational changes in the regulatory subunits, the PKA holoenzyme complex dissociates, leading to the release of free, enzymatically active catalytic subunits. nih.govwikipedia.orgnih.govnih.govciteab.com These liberated catalytic subunits are then capable of phosphorylating a wide array of target proteins, initiating various downstream signaling cascades. nih.govnih.govnih.gov

A key feature of this compound is its ability to act synergistically with other cAMP analogs that possess opposite site selectivity. nih.govwikipedia.orgnih.gov This synergistic effect allows for the preferential and potent activation of specific PKA isozymes (Type I or Type II), providing a powerful experimental approach to investigate the distinct roles of these isoforms in cellular functions. nih.govwikipedia.orgnih.govsigmaaldrich.com For instance, the combination of this compound with 8-AHA-cAMP (which selects site B of RI) can preferentially activate PKA type I. nih.govhmdb.canih.govsigmaaldrich.comtocris.com Conversely, combining this compound with 6-MBC-cAMP can selectively activate PKA type II. nih.govsigmaaldrich.com

Table 1: Site Selectivity of this compound and Synergistic Analogs for PKA Isoforms

| cAMP Analog | PKA Isoform Selectivity | Binding Site Selectivity | Synergistic Partner | Activated PKA Isoform |

| This compound | PKA Type I, PKA Type II | Site A (RI), Site B (RII) | 8-AHA-cAMP | PKA Type I |

| This compound | PKA Type I, PKA Type II | Site A (RI), Site B (RII) | 6-MBC-cAMP | PKA Type II |

| 8-AHA-cAMP | PKA Type I | Site B (RI) | This compound | PKA Type I |

| 6-MBC-cAMP | PKA Type II | Site A (RII) | This compound | PKA Type II |

Downstream Signaling Cascades Mediated by this compound-Activated PKA

The activation of PKA by this compound initiates a cascade of phosphorylation events that modulate various cellular processes.

Once released, the active PKA catalytic subunits phosphorylate specific serine and threonine residues on target proteins, which contain a consensus amino acid sequence, typically -R-R/K-X-S/T-. nih.gov This phosphorylation can alter the activity, localization, or stability of the substrate proteins, thereby regulating diverse cellular functions. nih.gov For example, PKA activation has been shown to phosphorylate hormone-sensitive lipase (B570770) and perilipin, leading to lipolysis. nih.gov

Activated PKA plays a critical role in modulating gene expression by phosphorylating key transcription factors. wikipedia.orgwikipedia.orgscielo.brmdpi.com One of the primary mediators of PKA's effects on transcription is the cAMP response element-binding protein (CREB). wikipedia.org Phosphorylation of CREB by PKA at serine 133 is essential for its activation, leading to the modulation of a large number of genes involved in cell growth and survival. wikipedia.org

Beyond CREB, PKA also influences other transcription factors such as Activating Transcription Factor 2 (ATF-2) and c-Jun. wikipedia.orgscielo.brmdpi.comwikipedia.org Studies have shown that PKA-dependent pathways can lead to increased phosphorylation of ATF-2 and c-Jun, and increased expression of c-Jun, promoting their interaction and recruitment to gene promoters, such as that of MRP2. mdpi.com In the context of immune responses, PKA type I specific cAMP analogs, including combinations involving this compound, have been shown to suppress the DNA-binding activities and expression of CREB, ATF-2, and c-Jun, leading to reduced IFN-γ production. wikipedia.orgscielo.br

Table 2: Key Transcription Factors Modulated by this compound-Activated PKA

| Transcription Factor | PKA-Mediated Modification | Effect on Gene Expression | Associated Biological Process |

| CREB | Phosphorylation (Ser133) | Activation | Cell growth, survival, various cAMP-responsive genes wikipedia.org |

| ATF-2 | Phosphorylation | Increased activity, interaction with c-Jun | Regulation of specific gene promoters (e.g., MRP2), immune response wikipedia.orgscielo.brmdpi.com |

| c-Jun | Phosphorylation, increased expression | Increased activity, interaction with ATF-2 | Regulation of specific gene promoters (e.g., MRP2), immune response wikipedia.orgscielo.brmdpi.comuniversiteitleiden.nl |

Distinct Mechanistic Profiles Compared to Other cAMP Analogs

This compound distinguishes itself from other cAMP analogs through its unique site selectivity and the specific cellular outcomes it elicits. Unlike general cAMP activators, this compound's preferential binding to specific sites on PKA regulatory subunits allows for the selective activation of PKA type I or type II when used in combination with other site-selective analogs. nih.govwikipedia.orgnih.govhmdb.casigmaaldrich.comwikipedia.orggoogle.comfishersci.es This contrasts with non-selective analogs like 8-bromo-cAMP, which bind to both A and B domains of PKA regulatory subunits with similar affinity. caymanchem.com

Furthermore, this compound exhibits increased metabolic stability and membrane permeability compared to natural cAMP, making it a more effective tool for experimental manipulation of intracellular cAMP signaling. nih.govnih.gov

Mechanistically, this compound, particularly when used as a PKA I-selective activator, has been linked to distinct cellular responses compared to other analogs like 8-Cl-cAMP. wikipedia.orgmdpi-res.com While both can exert antiproliferative effects in cancer cell lines, this compound (in combination with 8-HA-cAMP) primarily induces growth arrest and inhibits ERK phosphorylation. wikipedia.orgmdpi-res.com In contrast, 8-Cl-cAMP's effects are often mediated by its metabolite, 8-Cl-adenosine, which activates AMPK and subsequently the p38 MAPK pathway, leading to apoptosis, independently of PKA activation. mdpi-res.com This highlights the diverse mechanisms through which different cAMP analogs can influence cellular fate. mdpi-res.com

Table 3: Mechanistic Comparison of this compound vs. 8-Cl-cAMP

| Feature | This compound (PKA I-selective pair) | 8-Cl-cAMP |

| Primary Cellular Effect | Growth arrest mdpi-res.com | Apoptosis mdpi-res.com |

| PKA Dependence | PKA-dependent mdpi-res.com | PKA-independent (via 8-Cl-adenosine metabolite) mdpi-res.com |

| Signaling Pathway | Inhibition of ERK phosphorylation mdpi-res.com | Activation of AMPK/p38 MAPK pathway mdpi-res.com |

Biological Effects and Pathophysiological Relevance of 8 Pip Camp

Anti-proliferative Effects in Neoplastic Cells

8-PIP-cAMP, often in conjunction with other PKA I-selective cAMP analogs, exhibits notable anti-proliferative properties in various cancer cells. nih.gov Its mechanism centers on inducing cell growth arrest rather than triggering apoptosis, a distinction that sets it apart from other cAMP analogs. plos.org

Induction of Cell Growth Arrest in Various Human Cancer Cell Lines

Research has shown that PKA I-selective cAMP analogs, including this compound, can inhibit the proliferation of several human cancer cell lines. nih.gov Studies have specifically highlighted the anti-proliferative effect on cell lines of different origins. plos.org The primary mechanism of this inhibition is the induction of growth arrest, a state where cells cease to divide. nih.gov This effect has been observed in thyroid carcinoma cell lines, demonstrating the potential breadth of its action against different types of cancer. plos.orgnih.gov

Cell Type-Specific Sensitivity, including BRAF-positive Carcinomas

The anti-proliferative impact of this compound and similar PKA I-selective analogs is particularly pronounced in cancer cells harboring the BRAF oncogene. nih.gov These analogs have potent effects on BRAF-positive anaplastic thyroid carcinoma (ARO) and papillary thyroid carcinoma (NPA) cells. plos.orgnih.gov In contrast, their efficacy is significantly diminished in BRAF-negative cell lines, such as WRO cells. plos.orgnih.gov This indicates a cell type-specific sensitivity, suggesting that the BRAF mutational status may be a key determinant of the compound's anti-proliferative activity.

| Cell Line | Cancer Type | BRAF Status | Effect of PKA I-selective cAMP Analogs (e.g., this compound) |

|---|---|---|---|

| ARO | Anaplastic Thyroid Carcinoma | Positive | Potent anti-proliferative effect (Growth Arrest) plos.orgnih.gov |

| NPA | Papillary Thyroid Carcinoma | Positive | Potent anti-proliferative effect (Growth Arrest) plos.orgnih.gov |

| WRO | Thyroid Carcinoma | Negative | No consistent growth inhibition plos.orgnih.gov |

Comparative Analysis of Mechanisms with Apoptosis-Inducing cAMP Analogs (e.g., 8-Cl-cAMP)

The mechanism of action of PKA I-selective analogs like this compound differs significantly from other cAMP analogs such as 8-chloro-cAMP (8-Cl-cAMP), despite both having comparable anti-proliferative potency. nih.gov While this compound and its counterparts induce growth arrest, 8-Cl-cAMP triggers apoptosis, or programmed cell death. plos.orgnih.gov

This divergence in cellular outcomes stems from their distinct effects on intracellular signaling pathways. nih.gov PKA I-selective analogs have been found to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase). nih.govresearchgate.net Conversely, 8-Cl-cAMP does not inhibit ERK phosphorylation but instead induces a progressive phosphorylation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov This activation of p38 MAPK by 8-Cl-cAMP appears to be mediated by its metabolite, 8-Cl-adenosine, and is a critical step in its pro-apoptotic effect. nih.gov

| Feature | PKA I-selective cAMP Analogs (e.g., this compound) | 8-Cl-cAMP |

|---|---|---|

| Primary Effect | Growth Arrest plos.orgnih.gov | Apoptosis plos.orgnih.govnih.gov |

| ERK Phosphorylation | Inhibition nih.govresearchgate.net | No Inhibition nih.gov |

| p38 MAPK Phosphorylation | No Induction nih.gov | Induction nih.gov |

| Underlying Mechanism | Inhibition of ERK pathway nih.gov | Activation of p38 MAPK pathway via 8-Cl-adenosine nih.gov |

Immunomodulatory Functions

The cAMP signaling pathway is a known potent negative regulator of T-cell immune function. nih.gov As a selective activator of PKA type I, this compound is implicated in the immunomodulatory effects mediated by this pathway, which include the inhibition of cytokine production and the modulation of cytotoxic cell activity. nih.govnih.gov

Inhibition of Cytokine Production in T-Lymphocytes (e.g., IFN-γ, TNF-α)

Elevated intracellular cAMP levels, which can be achieved through agents like this compound, generally have an inhibitory effect on T-cell activation, proliferation, and the production of certain cytokines. nih.govfrontiersin.org The cAMP/PKA signaling pathway, particularly involving PKA type I, is a dominant regulator that dampens T-cell function. nih.gov This pathway can inhibit the production of Th1 cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov While direct studies detailing the specific effects of this compound are limited, the established role of the PKA type I pathway suggests its involvement in suppressing the production of these pro-inflammatory cytokines in T-lymphocytes. nih.govresearchgate.net

Modulation of Cytotoxic Activity in CD8+ and CD4+ T Cells and Lymphokine-Activated Killer (LAK) Cells

The cAMP/PKA pathway plays a crucial role in modulating the activity of cytotoxic immune cells. Research indicates that selective activation of PKA type I is sufficient to inhibit the cytotoxic activity of Natural Killer (NK) cells, which are closely related to Lymphokine-Activated Killer (LAK) cells. nih.gov Agents that increase cAMP levels have been shown to inhibit NK cell-mediated lysis of target cells. nih.gov This inhibition is specifically mediated through PKA, as demonstrated by the reversal of this effect by a PKA antagonist. nih.govresearchgate.net

While less is known specifically about the direct effects of this compound on CD8+ and CD4+ T cell cytotoxicity, the overarching role of the cAMP/PKA type I pathway in downregulating T-cell receptor signaling suggests an inhibitory influence. nih.gov The cAMP pathway acts as a negative regulator of T-cell activation, which is a prerequisite for the cytotoxic function of CD8+ T cells and cytotoxic CD4+ T cells. nih.govmdpi.com Therefore, by activating PKA type I, this compound likely contributes to the modulation and potential inhibition of the cytotoxic activity of these T cell subsets.

Modulation of Ion Channel Function and Transporter Activity

Voltage-operated calcium channels (VOCCs) are crucial for the development of oligodendrocyte progenitor cells (OPCs), the precursors to myelinating oligodendrocytes in the central nervous system. The influx of calcium through these channels influences key cellular processes. The activity of VOCCs in OPCs is, in turn, modulated by intracellular signaling cascades, including the cAMP/PKA pathway.

Research has demonstrated that activation of PKA has an inhibitory effect on VOCC-mediated calcium influx in OPCs. Under basal conditions, PKA appears to suppress the function of these channels. The use of specific PKA activators, such as this compound, has provided direct evidence for this regulatory mechanism. In studies examining calcium responses in OPCs, the application of this compound resulted in a significant decrease in the intracellular calcium levels during both the peak and plateau phases of depolarization-induced calcium entry. This indicates that PKA activation by this compound promotes the inactivation of VOCCs.

The inhibitory effect of PKA on VOCCs was further substantiated by experiments using PKA inhibitors. When OPCs were pretreated with a PKA inhibitor, the increase in intracellular calcium levels triggered by depolarization was significantly larger compared to control cells. This suggests that the removal of the basal inhibitory tone exerted by PKA enhances VOCC activity.

Table 2: Effect of this compound on VOCCs in OPCs

| Experimental Condition | Effect on VOCC-mediated Ca++ Influx | Observed Change in Intracellular Ca++ Levels |

|---|---|---|

| Control (Depolarization) | Baseline VOCC activity | Standard increase |

| This compound (PKA activator) | Inhibition of VOCCs | Significant decrease during peak and plateau phases |

| PKA Inhibitor | Disinhibition of VOCCs | Significantly larger increase compared to control |

The sodium-hydrogen exchanger 3 (NHE3) is a key transporter in epithelial cells, responsible for sodium and fluid absorption. Its activity is acutely regulated by various signaling pathways, including the cAMP/PKA pathway, which generally exerts an inhibitory effect.

Activation of PKA leads to the phosphorylation of NHE3 on specific serine residues within its cytoplasmic C-terminal domain, which is essential for the inhibition of its transport activity nih.govnih.gov. Studies have identified serine 552 and serine 605 (in rat NHE3) as critical PKA phosphorylation sites nih.gov. Mutation of these sites can abolish or reduce the inhibitory effect of cAMP-elevating agents nih.govnih.gov.

The regulation of NHE3 by PKA is often compartmentalized, with PKA-II being implicated in this process. PKA-II is localized to the apical membrane of epithelial cells through its association with AKAPs, such as ezrin, which in turn are linked to the NHE3 regulatory complex via scaffold proteins like NHERF1 or NHERF2 nih.gov. This architecture positions PKA-II to efficiently phosphorylate and inhibit NHE3 upon cAMP stimulation nih.gov.

While direct studies specifically using this compound to assess NHE3 activity are limited, its known ability to activate PKA allows for inferences about its potential role. As a PKA activator, this compound would be expected to initiate the signaling cascade leading to the phosphorylation and subsequent inhibition of NHE3 activity. Given the involvement of PKA-II in this process, the selectivity of this compound for PKA isoforms could influence the extent of NHE3 inhibition.

Table 3: PKA-mediated Regulation of NHE3 Activity

| Regulatory Component | Function | Key Findings |

|---|---|---|

| cAMP/PKA Pathway | Inhibits NHE3 activity nih.gov | Activation leads to phosphorylation of NHE3 nih.govnih.gov |

| PKA Phosphorylation Sites | Serine 552 and Serine 605 (rat) nih.gov | Mutations at these sites reduce or abolish cAMP-mediated inhibition nih.govnih.gov |

| PKA Isoform | PKA Type II is implicated nih.gov | Localized to the apical membrane via AKAPs nih.gov |

| This compound (inferred role) | PKA activator | Expected to induce phosphorylation and inhibition of NHE3 |

Potential Roles in Other Physiological and Disease States

The cAMP signaling pathway is a critical regulator of neuronal development, influencing processes such as neurite outgrowth and axon regeneration nih.govpnas.orgpku.edu.cn. Elevated intracellular cAMP levels are generally associated with a pro-growth state in neurons pku.edu.cn. The effects of cAMP are largely mediated through the activation of PKA, which can phosphorylate a variety of downstream targets to modulate cytoskeletal dynamics and gene expression necessary for neuronal morphogenesis nih.gov.

Activation of PKA has been shown to be a key step in cAMP-induced neurite outgrowth nih.gov. Studies in various neuronal cell types have demonstrated that increasing PKA activity promotes the formation and extension of neurites, while inhibition of PKA blocks these effects nih.gov. The downstream effectors of PKA in this context are diverse and can include transcription factors that regulate the expression of growth-associated genes, as well as proteins that directly influence the actin and microtubule cytoskeleton pnas.org.

While specific studies detailing the effects of this compound on neuronal growth and differentiation are not extensively documented, its role as a PKA activator suggests its potential to influence these processes. By elevating PKA activity, this compound could be utilized as a tool to promote neurite outgrowth and potentially overcome inhibitory signals that restrict axon regeneration in the adult nervous system pku.edu.cn. The selectivity of this compound for PKA isoforms may offer a more targeted approach to modulating neuronal plasticity, although further research is needed to elucidate the specific roles of PKA-I and PKA-II in different aspects of neuronal development.

The field of musculoskeletal regenerative engineering aims to repair and regenerate tissues such as bone, cartilage, and muscle. The cAMP signaling pathway has emerged as a promising target for therapeutic intervention in this area due to its involvement in the differentiation and function of various musculoskeletal cell types nih.govnih.gov.

In the context of bone regeneration, the role of the cAMP/PKA pathway in osteoblast differentiation is complex and can be context-dependent. However, several studies have shown that activation of PKA can promote osteogenesis. The use of PKA-specific cAMP analogs has been demonstrated to induce the differentiation of osteoblast-like cells and enhance matrix mineralization in vitro nih.govnih.gov. These analogs stimulate the expression of key osteogenic markers, such as alkaline phosphatase (ALP), runt-related transcription factor 2 (Runx2), osteopontin (OPN), and osteocalcin (OCN) nih.gov.

The mechanism often involves the PKA-mediated phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes critical for osteoblast function. PKA-specific activators have been shown to effectively induce CREB activation in osteoblast-like cells nih.gov.

Given that this compound is a PKA-activating cAMP analog, it holds potential as a small molecule that could be used in musculoskeletal regenerative engineering strategies. By stimulating the PKA pathway, this compound could be employed to enhance osteoblast differentiation and bone formation. The development of isoform-selective PKA activators may provide a more refined approach to directing the fate of mesenchymal stem cells towards the osteogenic lineage, thereby improving the efficacy of bone repair and regeneration therapies.

Advanced Research Methodologies and Experimental Approaches Utilizing 8 Pip Camp

In Vitro Cellular Models for Investigating 8-PIP-cAMP Actions

This compound is frequently employed in various cellular contexts to elucidate its specific effects on PKA activation and downstream signaling pathways.

Application in Diverse Human Cancer Cell Lines (e.g., ARO, NPA, WRO, Medullary Thyroid Cancer)

In human cancer research, this compound, often utilized in combination with 8-hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) as PKA type I (PKA-I)-selective cAMP analogs, has demonstrated significant antiproliferative effects. These effects have been observed in specific human carcinoma cell lines, including ARO and NPA cells, which are characterized as BRAF-positive. wikipedia.orgsigmaaldrich.comtocris.comnih.govchem960.comwikipedia.org In these cell lines, treatment with PKA I-selective cAMP analogs, including this compound, was associated with growth arrest. sigmaaldrich.comtocris.comnih.govchem960.com Conversely, these analogs did not exhibit comparable antiproliferative effects on BRAF-negative WRO cells. sigmaaldrich.comtocris.comnih.gov

In medullary thyroid cancer (MTC) cell lines, such as TT and MZ-CRC-1, the combination of this compound and 8-HA-cAMP also showed a potent anti-proliferative effect. frontiersin.orgbio-techne.comwikipedia.orghmdb.ca This antiproliferative action was primarily characterized by a delay in cell cycle progression, specifically affecting the G0/G1-S and S-G2/M phases in TT and MZ-CRC-1 cells, respectively. bio-techne.comhmdb.ca

Table 1: Effects of this compound (as PKA I-selective analogs) on Human Cancer Cell Lines

| Cell Line Type | BRAF Status | Primary Effect of this compound (with 8-HA-cAMP) | Observed Outcome |

| ARO, NPA | Positive | Antiproliferative | Growth arrest |

| WRO | Negative | Less/No Antiproliferative | Limited effect |

| TT, MZ-CRC-1 | (MTC) | Antiproliferative | Cell cycle delay (G0/G1-S, S-G2/M progression) bio-techne.comhmdb.ca |

Use in Primary Immune Cell Cultures (e.g., Peripheral Blood Mononuclear Cells, CD8+ T cells, CD4+ T cells)

This compound has been utilized to investigate immune cell function, particularly in T lymphocytes and peripheral blood mononuclear cells (PBMCs). In human anti-melanoma specific CD8+ T lymphocytes, this compound alone did not significantly affect tumor cell killing. guidetopharmacology.org However, it significantly inhibited the production of various cytokines, including GM-CSF, TNF-α, MIP-1, IFN-γ, and IL-2, in CD8+ T cells. guidetopharmacology.org When combined with 6-Benz-cAMP, this compound did not demonstrate additional inhibition of cytotoxic activity in CD8+ T cells. guidetopharmacology.org In CD4+ T helper 1 (Th1) cells, this compound significantly inhibited only TNF-α production. guidetopharmacology.org

Studies involving Mycobacterium tuberculosis-stimulated PBMCs have shown that the activation of PKA RII with this compound alone did not impact IFN-γ production. caymanchem.comuniversiteitleiden.nl However, a combination of this compound and 6-Benz-cAMP resulted in a reduction of IFN-γ production by up to 50%. caymanchem.com These findings suggest a predominant role for PKA RI activation, rather than PKA RII, in the inhibitory effects of cAMP on cytokine production in these immune cell types. guidetopharmacology.org

Table 2: Effects of this compound on Primary Immune Cell Cultures

| Cell Type | Specific Effect | Observed Outcome |

| CD8+ T cells | Cytokine Production | Significant inhibition of GM-CSF, TNF-α, MIP-1, IFN-γ, IL-2 guidetopharmacology.org |

| CD4+ T cells | Cytokine Production | Significant inhibition of TNF-α guidetopharmacology.org |

| PBMCs (M. tuberculosis-stimulated) | IFN-γ Production | No effect with this compound alone; up to 50% reduction with this compound + 6-Benz-cAMP caymanchem.com |

Application in Specialized Cell Types (e.g., Oligodendrocyte Progenitor Cells, Renal Glomeruli)

In Oligodendrocyte Progenitor Cells (OPCs), this compound, often used in conjunction with 8-(6-aminohexylamino)adenosine-cAMP (8-AHA-cAMP), serves as a PKA activator. mpg.deinvivochem.cnwikipedia.org Research indicates that the activation of PKA by these compounds significantly decreased voltage-operated Ca2+ entry in OPCs. mpg.deinvivochem.cn Furthermore, the activation of PKA by this compound and 8-AHA-cAMP during depolarization stimuli promoted the inactivation of voltage-operated Ca2+ channels (VOCCs), suggesting that PKA suppresses VOCC function under basal conditions in OPCs. mpg.deinvivochem.cnwikipedia.org

No specific research findings focusing solely on the application of this compound in renal glomeruli were identified within the scope of this review.

Biochemical and Molecular Techniques

This compound is integral to various biochemical and molecular techniques designed to probe PKA activity and its downstream signaling cascades.

Assessment of PKA Activation and Substrate Phosphorylation (e.g., using PKA activity assays)

This compound is a key tool for the selective activation of PKA isozymes. In in vitro assays, a combination of this compound and 8-AHA-cAMP is specifically used to trigger the selective dissociation and activation of PKA type I (RI/C) holoenzymes. nih.gov This dissociation can be quantified as a measure of specific PKA holoenzyme activity, for instance, through techniques like BRET (Bioluminescence Resonance Energy Transfer) assays. nih.gov The ability of this compound to influence intracellular calcium levels in OPCs is directly linked to its role as a PKA activator, demonstrating its utility in assessing PKA's impact on ion channel function. mpg.deinvivochem.cn In acute promyelocytic leukemia cells (NB4-LR1), this compound was found to be effective in maturation assays when combined with other cAMP analogs that target specific PKA-I and PKA-II sites, highlighting its involvement in PKA isozyme activation required for cellular differentiation. nih.gov

Western Blot Analysis for Protein Expression and Phosphorylation Profiling (e.g., ERK, p38 MAPK)

Western blot analysis is a standard technique used to assess the impact of this compound on protein expression and phosphorylation states of key signaling molecules. In studies involving ARO, NPA, and WRO cancer cell lines, PKA I-selective cAMP analogs, including this compound, were found to inhibit ERK (Extracellular signal-regulated kinases) phosphorylation. tocris.comnih.govchem960.comgoogle.com This indicates a role for this compound in modulating the ERK signaling pathway, which is crucial for cell proliferation and differentiation.

Conversely, when examining the p38 mitogen-activated protein kinase (MAPK) pathway, treatment with PKA I-selective cAMP analogs, including this compound, did not significantly alter the phosphorylation state of p38 MAPK in ARO, NPA, and WRO cells. sigmaaldrich.comtocris.comnih.govwikipedia.org This contrasts with the effects observed with other cAMP analogs like 8-Cl-cAMP, which did induce p38 MAPK phosphorylation. sigmaaldrich.comtocris.comnih.govwikipedia.org These findings underscore the specificity of this compound's actions on distinct MAPK pathways, as determined through Western blot analysis.

Strategic Use of Site-Selective cAMP Analogs in Experimental Design

Site-selective cAMP analogs are indispensable tools in experimental design, allowing for the targeted activation or inhibition of specific cAMP effector proteins. This precision is critical for elucidating the distinct roles of various cAMP-mediated pathways in cellular physiology and pathology. This compound (8-Piperidinoadenosine-3',5'-cyclic monophosphate) is a prominent example, characterized by its high selectivity for site A of PKA Type I and site B of PKA Type II regulatory subunits. This unique binding profile makes it a valuable component in analog combinations designed to selectively activate specific PKA isoforms or to differentiate PKA-mediated effects from those of other cAMP sensors. wikipedia.org

Designing Experiments for PKA Isoform Discrimination

PKA exists as two major isoforms, Type I (PKA-I) and Type II (PKA-II), each composed of two regulatory (R) subunits and two catalytic (C) subunits. fishersci.pt The regulatory subunits possess two distinct cAMP-binding sites, designated A and B. fishersci.pt The differential affinity of cAMP analogs for these sites on specific PKA isoforms forms the basis for designing experiments to discriminate between PKA-I and PKA-II activation.

This compound plays a crucial role in this discrimination due to its site-selective binding. It exhibits high selectivity for site A of PKA-I and site B of PKA-II. wikipedia.org To achieve selective activation of a particular PKA isoform, this compound is typically used in synergistic combinations with other site-selective analogs. For instance, combining this compound with 2-Cl-8-HA-cAMP (2-Chloro-8-hydroxyadenosine-3',5'-cyclic monophosphate), an analog selective for site B of PKA-I, preferentially activates PKA Type I. wikipedia.orgsigmaaldrich.commetabolomicsworkbench.org Conversely, to activate PKA Type II selectively, this compound is paired with analogs such as N6-MBC-cAMP (N6-Monobutyladenosine-3',5'-cyclic monophosphate) or 6-Benz-cAMP (N6-Benzoyladenosine 3',5'-cyclic monophosphate), which preferentially bind to site A of PKA Type II. wikipedia.orgfishersci.ptsigmaaldrich.commetabolomicsworkbench.orgnih.gov

Research findings highlight the utility of these analog pairs. For example, studies investigating the cystic fibrosis transmembrane conductance regulator (CFTR) have shown that PKA Type I-selective analog pairs (e.g., this compound plus 8-AHA-cAMP) can stimulate a transient chloride efflux, while PKA Type II-selective pairs (e.g., CPT-cAMP plus N6-benzoyl-cAMP) induce a sustained chloride efflux, indicating differential regulation of CFTR by PKA isoforms in various cell types. metabolomicsworkbench.org Another study demonstrated that cAMP inhibits Mycobacterium tuberculosis-induced interferon-gamma (IFN-γ) production primarily through PKA Type I, utilizing combinations of 8-HA-cAMP (B site PKA-I selective) and this compound (A site PKA-I and B site PKA-II selective) with 6-Benz-cAMP (A site PKA-I and PKA-II selective). fishersci.pt

The following table summarizes the site selectivity of key cAMP analogs used for PKA isoform discrimination:

| Analog Combination | PKA Isoform Selectivity | Binding Site Selectivity | Key References |

| This compound + 2-Cl-8-HA-cAMP | PKA Type I | This compound (Site A, PKA-I); 2-Cl-8-HA-cAMP (Site B, PKA-I) | wikipedia.orgsigmaaldrich.commetabolomicsworkbench.org |

| This compound + N6-MBC-cAMP | PKA Type II | This compound (Site B, PKA-II); N6-MBC-cAMP (Site A, PKA-II) | wikipedia.orgsigmaaldrich.commetabolomicsworkbench.org |

| This compound + 6-Benz-cAMP | PKA Type II | This compound (Site B, PKA-II); 6-Benz-cAMP (Site A, PKA-II) | fishersci.ptmetabolomicsworkbench.orgnih.gov |

Incorporating Control Analogues to Distinguish PKA from Epac and other cAMP Targets

The cellular effects of cAMP are not solely mediated by PKA; other cAMP-binding proteins, such as Exchange Proteins Activated by cAMP (Epac1 and Epac2), also play significant roles. nih.govthermofisher.com To accurately attribute a cellular response to either PKA or Epac, researchers employ control analogs with high selectivity for one effector over the other.

This compound itself is considered "Epac-negative," meaning it does not activate Epac, making it useful in experimental designs where PKA-specific effects are being investigated. wikipedia.org A derivative, N6-benzoyl-8-piperidino-cAMP, further exemplifies this, showing improved selectivity for PKA-I site A and an inability to activate Epac. nih.gov

A widely recognized Epac-selective cAMP analog is 8-pCPT-2'-O-Me-cAMP (8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate), often referred to as 007. This analog exhibits approximately 100-fold selectivity for Epac over PKA, making it an invaluable tool for discerning Epac-mediated pathways from PKA-dependent ones. nih.govthermofisher.comnih.govctdbase.orgfishersci.canih.gov The structural basis for this selectivity lies in modifications at the 2'-O-position and the 8-position of the adenine (B156593) moiety, which reduce affinity for PKA (due to the absence of a critical hydrogen bond with a conserved glutamic acid residue in PKA's binding domain) while maintaining or enhancing Epac affinity. nih.govthermofisher.comctdbase.org

Conversely, 6-Benz-cAMP serves as a PKA-specific control, as it is known to activate PKA but not Epac. fishersci.ptsigmaaldrich.comnih.gov By comparing the effects of 8-pCPT-2'-O-Me-cAMP with those of 6-Benz-cAMP, researchers can effectively determine whether a given cellular response is mediated predominantly by Epac or PKA. Furthermore, competitive PKA inhibitors like Rp-8-Br-cAMPS and Rp-8-PIP-cAMPS can be used to confirm PKA involvement by blocking its activity. mdpi.com

The judicious use of these selective analogs is crucial for robust experimental design, enabling precise dissection of complex cAMP signaling pathways.

The following table outlines the selectivity of control analogs used to distinguish PKA from Epac:

| Analog | Target Selectivity | Notes | Key References |

| This compound | PKA-selective | Does not activate Epac ("Epac-negative") | wikipedia.org |

| 8-pCPT-2'-O-Me-cAMP | Epac-selective | ~100-fold selectivity over PKA; widely used control for Epac activation | nih.govthermofisher.comnih.govctdbase.orgfishersci.canih.gov |

| 6-Benz-cAMP | PKA-selective | Does not activate Epac | fishersci.ptsigmaaldrich.comnih.gov |

Emerging Concepts and Future Research Directions for 8 Pip Camp

Deeper Elucidation of PKA Isoform-Specific Roles in Complex Biological Processes

PKA exists as two main isozymes, type I (PKA-I) and type II (PKA-II), which differ in their regulatory subunits (RIα, RIβ, RIIα, and RIIβ) and exhibit distinct biochemical properties, subcellular localization, and sensitivity to cAMP acs.org. Each regulatory subunit contains two cooperative cAMP binding sites, A and B sigmaaldrich.com. 8-PIP-cAMP is a site-selective cyclic AMP analog with high selectivity for site A of PKA-I and for site B of PKA-II sigmaaldrich.combiolog.de. Its ability to act synergistically with other analogs possessing opposite site-selectivity allows for the preferential activation of specific PKA isozymes, providing a powerful approach to dissect their individual roles sigmaaldrich.com.

For instance, the combination of this compound and 8-HA-cAMP (8-hexylaminoadenosine-3',5'-cyclic monophosphate), which binds to site B of PKA-I, can selectively activate PKA-I sigmaaldrich.comnih.govnih.govbiolog.de. Conversely, combining this compound with 6-MBC-cAMP (N6-Mono-t.butylcarbamoyladenosine-3',5'-cyclic monophosphate) can selectively activate PKA-II sigmaaldrich.combiolog.de. This synergistic activation strategy has been crucial in studies investigating the differential effects of PKA-I and PKA-II in various cellular contexts.

For example, research in HepG2 cells demonstrated that the this compound/8-HA-cAMP combination significantly stimulated PKA-I dissociation but not PKA-II dissociation, while the combination of (Sp)-5,6-DCl-cBIMPS/6-MBC-cAMP selectively activated PKA-II nih.gov. This highlights the utility of this compound in delineating PKA isoform-specific contributions to processes like apical bile canalicular lumen development in hepatocytes nih.gov. Similarly, in NB4-LR1 cells, the maturation response was found to require coactivation of both PKA-I and PKA-II, achievable through specific combinations of cAMP analogs including this compound researchgate.netresearchgate.net.

Table 1: Site Selectivity of this compound and Complementary Analogs for PKA Isoforms sigmaaldrich.combiolog.debiolog.denih.gov

| Compound | PKA Isoform Preference | Binding Site Selectivity |

| This compound | PKA-I, PKA-II | Site A of PKA-I, Site B of PKA-II |

| 8-HA-cAMP | PKA-I | Site B of PKA-I |

| 6-MBC-cAMP | PKA-II | Site A of PKA-II |

| 6-Benz-cAMP | PKA-I, PKA-II | Site A of both PKA-I and PKA-II |

Further research is needed to fully elucidate the distinct roles of PKA isoforms in complex biological processes, particularly in diverse cell types and physiological conditions. The development and application of increasingly precise PKA isoform-selective tools, including advanced this compound analogues, will be instrumental in this endeavor.

Exploration of Novel Downstream Targets and Signaling Crosstalk within PKA-Dependent Pathways

The activation of PKA by cAMP, including through the action of this compound, leads to the phosphorylation of specific substrate proteins, thereby regulating a wide array of cellular functions tandfonline.com. While the classical PKA pathway involves the phosphorylation of cAMP response element-binding protein (CREB) and subsequent gene transcription, emerging research continues to uncover novel downstream targets and intricate signaling crosstalk mechanisms involving PKA.

For instance, in cancer cells, PKA-I selective cAMP analogs, such as the combination of this compound and 8-HA-cAMP, have been shown to inhibit ERK phosphorylation, contributing to their antiproliferative effects nih.govplos.orgfortunejournals.comresearchgate.net. This suggests a direct or indirect modulation of the ERK pathway by PKA-I activation. In contrast, another cAMP analog, 8-Cl-cAMP, induces p38 mitogen-activated protein kinase (MAPK) phosphorylation via activation of AMPK, highlighting distinct downstream signaling cascades activated by different cAMP analogs nih.govplos.orgfortunejournals.comresearchgate.netresearchgate.net.

The interplay between cAMP/PKA and other major signaling pathways, such as Protein Kinase C (PKC), is also an area of active investigation imrpress.com. Understanding these crosstalk mechanisms is crucial for comprehending the complexity of cellular regulation and for identifying new therapeutic targets. Future research with this compound can further probe these interactions, potentially revealing how PKA isoform-specific activation influences the activity of other kinases, phosphatases, and transcription factors, ultimately shaping cellular outcomes.

Development of Advanced this compound Analogues with Enhanced Specificity, Potency, and Metabolic Stability

The utility of cAMP analogs like this compound stems from their improved properties compared to native cAMP, including increased metabolic stability and membrane permeability sigmaaldrich.combiolog.de. This compound is resistant to phosphodiesterases (PDEs), enzymes that degrade cAMP, thereby prolonging its intracellular half-life sigmaaldrich.com. This enhanced stability allows for more sustained and controlled activation of PKA in experimental settings.

However, the continuous development of advanced this compound analogues with even greater specificity, potency, and metabolic stability remains a key research direction. This involves chemical modifications to the cyclic nucleotide structure to fine-tune its binding affinity for specific PKA regulatory subunit sites (A or B) and to further enhance its resistance to enzymatic degradation. The goal is to create tools that can precisely target individual PKA isoforms or even specific PKA pools within cellular compartments, minimizing off-target effects.

For example, Sp-8-PIP-cAMPS, a diastereoisomer of this compound, is described as a lipophilic, site-selective cAMP analog with extremely high selectivity for site B of PKA-II, offering metabolic stability and good membrane permeability invivochem.cnbiolog.de. Such advancements are critical for dissecting the nuanced roles of PKA isoforms in complex biological systems and for developing highly targeted pharmacological interventions.

Table 2: Properties of this compound and Select Analogues sigmaaldrich.combiolog.deinvivochem.cnbiolog.detargetmol.com

| Compound | PKA Site Selectivity | Metabolic Stability | Membrane Permeability |

| This compound | Site A (PKA-I), Site B (PKA-II) | Increased vs. cAMP | Increased vs. cAMP |

| Sp-8-PIP-cAMPS | Site B (PKA-II) | Extremely high | Good |

| 8-HA-cAMP | Site B (PKA-I) | Metabolic stability against PDEs | Membrane-permeable |

Investigation of this compound in In Vivo Models and Complex Disease Contexts

While much of the initial research on this compound has been conducted in in vitro cellular models, a critical next step involves its investigation in in vivo models and complex disease contexts. This transition is essential to understand the systemic effects of PKA isoform-specific modulation and to evaluate the translational potential of this compound.

Studies using PKA-I selective cAMP analogs, including this compound in combination with 8-HA-cAMP, have shown potent antiproliferative effects in human cancer cell lines, such as BRAF-positive carcinoma cells (ARO and NPA) nih.govplos.org. This indicates a potential role for these analogs in cancer therapy. While 8-Cl-cAMP, another cAMP analog, has been evaluated in phase I/II clinical trials for its antiproliferative properties in vitro and in vivo, the distinct mechanisms of action between 8-Cl-cAMP and PKA-I selective cAMP analogs like this compound suggest different therapeutic avenues nih.govtandfonline.complos.org. PKA-I selective analogs tend to induce growth arrest, whereas 8-Cl-cAMP often leads to apoptosis nih.govplos.orgfortunejournals.com.

Further in vivo studies are needed to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound and its advanced analogues in relevant animal models of cancer and other diseases where PKA signaling is implicated. This includes evaluating their impact on tumor growth, metastasis, and immune modulation within a living organism.

Translational Research Perspectives and Potential Therapeutic Applications

The growing understanding of PKA isoform-specific signaling pathways, facilitated by tools like this compound, opens up significant translational research perspectives and potential therapeutic applications.

Potential as a Pharmacological Tool in Anti-Cancer Strategies

Dysregulation of cAMP/PKA signaling, particularly the upregulation of PKA-I isoforms, has been observed in several malignancies, making cAMP analogs attractive candidates for cancer therapy tandfonline.complos.org. This compound, especially when used in combination with other site-selective analogs to activate PKA-I, has demonstrated potent antiproliferative effects in various human cancer cell lines nih.govplos.orgfortunejournals.comresearchgate.netresearchgate.netresearchgate.net.

For instance, the combination of this compound and 8-HA-cAMP has shown efficacy in inhibiting the growth of poorly differentiated thyroid carcinomas and medullary thyroid cancer cell lines researchgate.netresearchgate.netf1000research.com. These PKA-I selective cAMP analogs induce growth arrest by regulating signaling pathways involved in cell proliferation, such as Akt and ERK1/2 nih.govfortunejournals.comresearchgate.netf1000research.com. This contrasts with the apoptotic effects often observed with 8-Cl-cAMP, which acts through different mechanisms, including p38 MAPK activation nih.govplos.orgfortunejournals.comresearchgate.netresearchgate.net.

The ability to selectively modulate PKA isoforms using compounds like this compound provides a nuanced approach to cancer therapy, potentially allowing for tailored interventions based on the specific PKA isoform dysregulation in different cancer types.

Role in Modulating Immune Responses for Immunotherapy Development

cAMP plays a critical and often dual role in regulating immune responses, acting as both an immunosuppressant and, in some contexts, being required for optimal immune function aai.orgfrontiersin.orgnih.gov. Elevated cAMP levels can suppress proinflammatory cytokine production, inhibit T cell proliferation and activation, and modulate B cell responses aai.orgfrontiersin.orgnih.govaacrjournals.org.

Research utilizing this compound and other site-selective cAMP analogs has provided insights into the PKA isoform-specific mechanisms underlying cAMP-mediated immunoregulation. For example, in studies investigating Mycobacterium tuberculosis-stimulated T-cell IFN-γ secretion, it was found that PKA-I activation, achieved by combinations including this compound and 6-Benz-cAMP, predominantly inhibited IFN-γ production nih.govoup.com. This suggests that PKA-I plays a key role in downregulating certain aspects of the immune response.

Conversely, while this compound alone did not significantly inhibit TNF-α production in CD4+ Th1 cells, its combination with 6-Benz-cAMP (activating PKA-II) did not show additional inhibition of cytotoxic activity compared to individual compounds aacrjournals.org. This highlights the complex and context-dependent nature of PKA isoform involvement in immune cell signaling.

Further research into how this compound and its analogues can precisely modulate PKA isoforms within specific immune cell populations could lead to the development of novel immunotherapies. This could involve strategies to either enhance or suppress immune responses, depending on the desired therapeutic outcome in conditions ranging from autoimmune diseases to cancer immunotherapy.

Integration with Multi-Drug Approaches to Enhance Efficacy and Overcome Resistance

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a fundamental intracellular cascade involved in numerous biological processes, including cell proliferation, differentiation, and apoptosis. Cyclic AMP (cAMP) itself acts as a crucial second messenger, mediating the effects of various hormones and activating protein kinases, most notably protein kinase A (PKA) invivochem.comwikipedia.orghmdb.ca. Dysregulation of cAMP signaling is frequently observed in various pathologies, including cancer, making its modulation a compelling therapeutic strategy ctdbase.orgfrontiersin.org.

8-Piperidino-cyclic AMP (this compound) is a synthetic cyclic AMP analogue characterized by its site-selective binding to the regulatory subunits of PKA. Specifically, this compound exhibits high selectivity for site A of PKA type I (PKA RI) and site B of PKA type II (PKA RII) wikipedia.orgciteab.com. This selective activation profile distinguishes it from other cAMP analogues and offers a refined tool for investigating PKA isoform-specific roles in cellular processes citeab.comwikidata.org.

Antiproliferative Effects and Mechanisms

Research has demonstrated that this compound, along with other PKA I-selective cAMP analogues such as 8-hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP), exerts significant antiproliferative effects in various human cancer cell lines ctdbase.orgfrontiersin.org. These antiproliferative actions are primarily attributed to the induction of growth arrest in cancer cells ctdbase.org. This mechanism contrasts with other analogues like 8-chloro-cyclic AMP (8-Cl-cAMP), which often induces a pro-apoptotic effect and can function as a prodrug converted to 8-chloro-adenosine ctdbase.orgnih.govnih.gov. While this compound shows antiproliferative activity, its efficacy has been noted to be in the millimolar concentration range, distinguishing it from more potent analogues like 8-Cl-cAMP which are effective at lower micromolar concentrations nih.gov.

Integration into Multi-Drug Approaches to Enhance Efficacy and Overcome Resistance

The concept of integrating cAMP analogues like this compound into multi-drug regimens holds significant promise for enhancing therapeutic efficacy and overcoming drug resistance, particularly in cancer therapy. Multi-drug approaches aim to leverage synergistic interactions between agents, target multiple signaling pathways, and circumvent resistance mechanisms that often limit the long-term success of single-agent therapies wikipedia.orginvivochem.cn.

The rationale for combining drugs that modulate intracellular cAMP signaling, potentially alongside other therapeutic modalities, is rooted in the observation that increased intracellular cAMP levels can inhibit angiogenesis and tumor growth ctdbase.orgfrontiersin.org. This strategy is proposed as a novel alternative for antitumor immunotherapy, aiming to increase antitumor efficacy while potentially reducing adverse effects ctdbase.org.

While direct detailed research findings on this compound's role in overcoming resistance within multi-drug contexts are still emerging, its established antiproliferative effects and specific PKA selectivity suggest several avenues for integration:

Targeting PKA Isoforms for Synergistic Effects: The ability of this compound to selectively activate PKA RI (and site B of PKA RII) could be exploited in combination with agents that target other PKA isoforms or downstream pathways. For instance, combining this compound with analogues that preferentially activate PKA RII (e.g., 6-MBC-cAMP or Sp-5,6-DCl-cBIMPS) could lead to a more comprehensive modulation of PKA-dependent signaling, potentially overcoming compensatory mechanisms that contribute to resistance citeab.comnih.gov.

Complementary Mechanisms of Action: Given that this compound induces growth arrest, its combination with pro-apoptotic agents (e.g., 8-Cl-cAMP or traditional chemotherapeutics) could lead to synergistic cytotoxic effects. For example, studies with 8-Cl-cAMP have shown synergistic growth inhibition and apoptosis in multidrug-resistant cell lines when combined with doxorubicin (B1662922) and enhancement of verapamil's effect, partly by decreasing mdr1 expression nih.govinvivochem.cn. While this compound's direct impact on mdr1 expression hasn't been explicitly detailed in the provided literature, the broader principle of cAMP analogues modulating resistance pathways is established.

Modulation of Cellular Microenvironment: The increase of intracellular cAMP has been shown to inhibit angiogenesis and tumor growth, and phosphodiesterase (PDE) inhibitors (which increase cAMP) can reduce VEGF secretion and vessel formation ctdbase.orgfrontiersin.org. Combining this compound with PDE inhibitors or anti-angiogenic drugs could offer a multi-pronged approach to suppress tumor progression and potentially overcome resistance mechanisms related to tumor vascularization.

Overcoming Resistance through Pathway Crosstalk: Cancer cells often develop resistance by activating alternative survival pathways. Modulating the cAMP/PKA pathway with this compound, especially its PKA RI-selective activation, could interfere with such compensatory signaling. For instance, PKA I-selective cAMP analogs have been observed to inhibit ERK phosphorylation, a pathway often implicated in cell proliferation and survival ctdbase.org.

Further research is needed to delineate the precise synergistic potential of this compound in combination therapies and its direct role in overcoming specific resistance mechanisms. However, its unique PKA selectivity and established antiproliferative effects position it as a promising candidate for strategic integration into future multi-drug regimens aimed at enhancing therapeutic outcomes and combating drug resistance in various diseases, particularly cancer.

Summary of Key Research Findings and Potential in Multi-Drug Approaches

| Compound Name | Primary Mechanism/Selectivity | Key Research Finding (Monotherapy) | Potential in Multi-Drug Approaches (Enhance Efficacy/Overcome Resistance) |

| This compound | PKA I-selective cAMP analogue (site A of PKA RI, site B of PKA RII) wikipedia.orgciteab.com | Significant antiproliferative effects in human cancer cell lines, attributed to growth arrest ctdbase.orgfrontiersin.org. | Enhance Efficacy: Synergistic effects when combined with agents targeting other PKA isoforms or complementary pathways (e.g., pro-apoptotic drugs). ctdbase.orgciteab.comnih.govOvercome Resistance: Potential to interfere with compensatory survival pathways or modulate the tumor microenvironment when combined with other agents (e.g., PDE inhibitors, anti-angiogenics). ctdbase.orgfrontiersin.org |

| 8-Cl-cAMP | PKA I-selective cAMP analogue; functions as a prodrug for 8-Cl-adenosine ctdbase.orgnih.gov | Potent antiproliferative and pro-apoptotic effects in cancer cells ctdbase.orgnih.govnih.gov. Inhibits ERK phosphorylation and induces p38 MAPK phosphorylation ctdbase.org. | Enhance Efficacy: Synergistic growth inhibition and apoptosis with chemotherapeutics like doxorubicin invivochem.cn. Overcome Resistance: Demonstrated ability to overcome multidrug resistance (MDR) by decreasing mdr1 expression and enhancing effects of MDR modulators like verapamil (B1683045) invivochem.cn. |

| 8-HA-cAMP | PKA I-selective cAMP analogue ctdbase.orgwikidata.org | Significant antiproliferative effects in human cancer cell lines, attributed to growth arrest ctdbase.orgfrontiersin.org. | Similar potential to this compound in targeting PKA I for synergistic effects in combination therapies. ctdbase.orgfrontiersin.org |

常见问题

Basic Research Questions

Q. How does 8-PIP-cAMP selectively activate Protein Kinase A (PKA) isoform I, and what experimental methods validate its specificity?

- Answer : this compound binds selectively to the regulatory subunit RI of PKA I, avoiding cross-activation of PKA II (RII subunits). Validation requires assays such as Bioluminescence Resonance Energy Transfer (BRET) to monitor subunit dissociation. For example, combining this compound with 8-AHA-cAMP induces RI/C dissociation but not RII/C, confirming isoform specificity . Additionally, kinase activity assays using RI-specific substrates (e.g., Kemptide) and competitive binding studies with Sp-isomer contaminants (<0.05%) ensure selectivity .

Q. What are the recommended storage and handling protocols for this compound to maintain stability and purity?

- Answer : Store lyophilized this compound at -20°C in airtight containers to prevent desulfurization into this compound (a degradation byproduct). For solutions, refrigerate at 4°C and avoid oxidizing agents, which accelerate degradation. Purity must be verified via HPLC/UV (273 nm) before critical experiments, with contamination thresholds for Sp-8-PIP-cAMPS and this compound kept below 0.05% .

Q. Which cell-based assays are optimal for quantifying this compound’s bioactivity in PKA I signaling pathways?

- Answer : Use BRAF-mutant carcinoma cell lines (e.g., ARO, NPA) for antiproliferative assays, as this compound shows minimal activity in BRAF-negative lines (e.g., WRO). Measure growth inhibition via MTT assays and ERK phosphorylation via Western blotting. For direct PKA I activation, employ BRET-based systems co-expressing RI subunits and catalytic subunits tagged with fluorescent proteins .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s antiproliferative mechanisms (growth arrest vs. apoptosis)?

- Answer : Distinguish mechanisms by comparing this compound with pro-apoptotic analogs like 8-Cl-cAMP. Use flow cytometry to analyze cell cycle phases (G0/G1 vs. G2/M arrest) and caspase-3/7 assays to detect apoptosis. Note that this compound primarily induces growth arrest in PKA I-dependent models, while 8-Cl-cAMP triggers apoptosis via p38 MAPK pathways .

Q. What strategies mitigate contamination risks from this compound degradation during long-term studies?

- Answer : Regularly validate compound integrity using HPLC and discard solutions older than 1 week. Include negative controls (e.g., untreated cells) to baseline bioactivity. For critical longitudinal studies, lyophilize aliquots and reconstitute fresh for each experiment .

Q. How can this compound be synergized with other cAMP analogs to enhance PKA I specificity in complex models?

- Answer : Combine this compound with 8-HA-cAMP (1:1 molar ratio) to co-activate RI subunits. Validate synergy via dose-response matrices and BRET assays. For example, this combination reduced NPA cell viability by 70% at 10 µM, outperforming single analogs .

Q. What experimental controls are essential when studying this compound in siRNA-mediated PKA knockdown systems?

- Answer : Include non-targeting siRNA controls and confirm knockdown efficiency via Western blot (RI/RII subunits). Use 50 nM siRNA with RNAiMAX transfection reagent, and pair with cAMP analogs at equimolar ratios (e.g., this compound + 2-Cl-8-MA-cAMP for RI-specific activation) .

Data Contradiction and Optimization

Q. How should researchers address variability in this compound’s efficacy across cell lines with identical BRAF status?

- Answer : Profile additional signaling nodes (e.g., AKT/mTOR, JNK) that may modulate PKA I downstream effects. For example, in medullary thyroid cancer lines, this compound’s antiproliferative activity correlates with suppressed ERK phosphorylation, but not all BRAF-mutant models show this trend. Use phosphoproteomic arrays to identify compensatory pathways .

Q. What methods optimize this compound dosing in co-treatment studies with kinase inhibitors?

- Answer : Perform checkerboard assays to determine additive/synergistic effects. For example, this compound (5 µM) combined with MEK inhibitors (e.g., trametinib) reduced NPA cell viability synergistically (Combination Index <1.0). Use CalcuSyn software for dose-effect analysis .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。